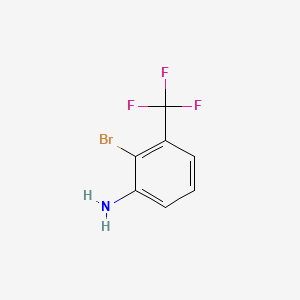
2-溴-3-(三氟甲基)苯胺
描述
Synthesis Analysis
The synthesis of 2-Bromo-3-(trifluoromethyl)aniline and its derivatives has been explored through various methodologies. A notable approach involves the visible-light-induced fluoroalkylation of anilines using BrCF2CF2Br, demonstrating high efficiency under blue LED irradiation. This method allows for the facile installation of amino and fluoroalkyl moieties, showcasing the compound's potential for further functional molecule synthesis (Kong et al., 2017).
Molecular Structure Analysis
Investigations into the molecular structure of 2-Bromo-3-(trifluoromethyl)aniline derivatives have been conducted using various spectroscopic techniques. Studies on similar compounds, such as 4-Chloro-3-(trifluoromethyl)aniline, have provided insights into the effects of substituents on vibrational spectra and the overall impact on molecular structure. These analyses include vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis, which are essential for understanding the chemical behavior and reactivity of these compounds (Revathi et al., 2017).
Chemical Reactions and Properties
2-Bromo-3-(trifluoromethyl)aniline undergoes various chemical reactions, leveraging its bromo and trifluoromethyl groups for further functionalization. For example, the metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones showcases a broad application of primary, secondary, and aromatic amines, highlighting the compound's versatility in synthesis applications (Staudt et al., 2022).
科学研究应用
NLO 材料中的振动分析
2-溴-3-(三氟甲基)苯胺以及类似的化合物,如 4-氯-3-(三氟甲基)苯胺,已经使用傅里叶变换红外和傅里叶变换拉曼技术研究了其振动特性。这些研究对于理解该材料在非线性光学 (NLO) 材料中的潜在用途至关重要。研究重点关注吸电子和吸电子对苯胺结构的影响,以及取代基位置对振动光谱的影响 (Revathi et al., 2017)。
有机化学合成
2-溴-3-(三氟甲基)苯胺参与有机化学中的各种合成过程。例如,它在酸催化的环化缩合过程中和 4-溴-2-(三氟甲基)喹啉等复杂有机化合物的合成中发挥作用 (Marull & Schlosser, 2003)。此外,它被用于合成间溴和间三氟甲基苯胺的无过渡金属方法中,展示了其在创建具有挑战性取代模式的化合物方面的多功能性 (Staudt et al., 2022)。
光催化
该化合物在光催化过程中也很重要。一项研究展示了其在苯胺氟烷基化的光催化方法中的应用,从而有效合成了 2-溴-1, 1, 2, 2-四氟乙基芳烃 (Kong et al., 2017)。这一过程突出了其在创建功能性分子方面的潜力。
分析化学
在分析化学领域,2-溴-3-(三氟甲基)苯胺用于识别和表征药物杂质。例如,一项研究使用液相色谱和核磁共振 (NMR) 方法来识别相关化合物 3-溴-5-(三氟甲基)苯胺中的杂质 (Harča et al., 2016)。
环氧树脂体系和聚合物科学
该化合物还被用于开发具有改进耐水性的环氧树脂体系。对 N,N-双(2, 3-环氧丙基)苯胺衍生物(包括具有三氟甲基取代基的衍生物)的研究表明,吸水率和耐水性显着提高,这对于各种工业应用至关重要 (Johncock & Tudgey, 1983)。
作用机制
Target of Action
Similar compounds have been used in the preparation of drugs , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s worth noting that the compound could be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-(trifluoromethyl)aniline is limited
Result of Action
Similar compounds have been used in the preparation of drugs , suggesting potential therapeutic effects.
Action Environment
The action of 2-Bromo-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals .
安全和危害
生化分析
Biochemical Properties
2-Bromo-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease . The interaction with this enzyme is crucial as it helps in understanding the inhibition mechanism and developing potential therapeutic agents. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards the target enzyme, making it a valuable tool in biochemical studies.
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-(trifluoromethyl)aniline involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with the HCV NS3 protease involves binding to the active site of the enzyme, thereby inhibiting its function . This inhibition is crucial for preventing the replication of the hepatitis C virus. Additionally, 2-Bromo-3-(trifluoromethyl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-3-(trifluoromethyl)aniline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Studies have indicated that there are threshold effects, where a certain dosage is required to observe noticeable biochemical and cellular changes . At very high doses, 2-Bromo-3-(trifluoromethyl)aniline can cause adverse effects, including toxicity and damage to tissues.
Metabolic Pathways
2-Bromo-3-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Bromo-3-(trifluoromethyl)aniline within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 2-Bromo-3-(trifluoromethyl)aniline within specific tissues can impact its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-Bromo-3-(trifluoromethyl)aniline is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
属性
IUPAC Name |
2-bromo-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJCAJFRWDEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207157 | |
| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58458-10-9 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058458109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-3-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7DEY3Z9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







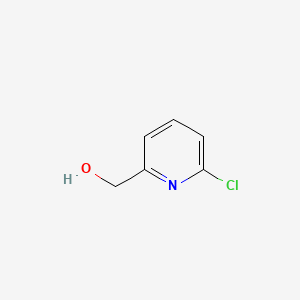

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)
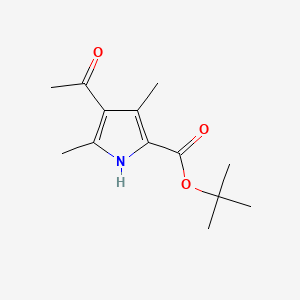


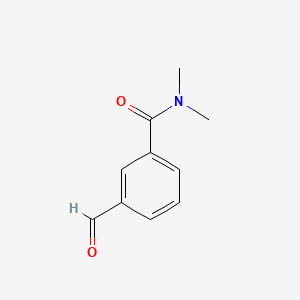
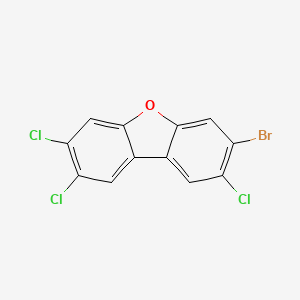
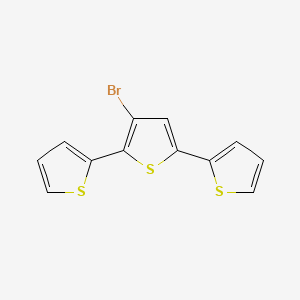
![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)